molecular formula C6H9NO2S2 B1420196 N-(thiophen-3-ylmethyl)methanesulfonamide CAS No. 1207045-44-0

N-(thiophen-3-ylmethyl)methanesulfonamide

Cat. No.: B1420196
CAS No.: 1207045-44-0
M. Wt: 191.3 g/mol
InChI Key: ZYXPWCHAUMABDJ-UHFFFAOYSA-N
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Description

N-(thiophen-3-ylmethyl)methanesulfonamide: is an organic compound belonging to the class of sulfonamides It is characterized by a methanesulfonamide group attached to the nitrogen atom of a thiophen-3-ylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of N-(thiophen-3-ylmethyl)methanesulfonamide typically begins with thiophene-3-carboxaldehyde and methanesulfonamide.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(thiophen-3-ylmethyl)methanesulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles (e.g., amines, alcohols); reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(thiophen-3-ylmethyl)methanesulfonamide is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its sulfonamide group is known for its ability to inhibit enzymes, making it a candidate for the development of enzyme inhibitors.

Industry

The compound is also investigated for its use in the production of advanced materials, such as conductive polymers and organic semiconductors, due to the electronic properties of the thiophene ring.

Mechanism of Action

The mechanism by which N-(thiophen-3-ylmethyl)methanesulfonamide exerts its effects is primarily through its interaction with biological targets. The sulfonamide group can form strong hydrogen bonds with enzyme active sites, inhibiting their activity. This interaction can disrupt various biochemical pathways, making it useful in drug design.

Comparison with Similar Compounds

Similar Compounds

  • N-(thiophen-2-ylmethyl)methanesulfonamide
  • N-(furan-3-ylmethyl)methanesulfonamide
  • N-(pyridin-3-ylmethyl)methanesulfonamide

Uniqueness

N-(thiophen-3-ylmethyl)methanesulfonamide is unique due to the position of the thiophene ring, which can influence its electronic properties and reactivity. Compared to its analogs, it may exhibit different biological activities and chemical behaviors, making it a distinct compound for various applications.

Properties

IUPAC Name

N-(thiophen-3-ylmethyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S2/c1-11(8,9)7-4-6-2-3-10-5-6/h2-3,5,7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXPWCHAUMABDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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